molecular formula C11H16FNO B1470324 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine CAS No. 1558166-36-1

2-Fluoro-2-(4-methoxyphenyl)butan-1-amine

Cat. No.: B1470324
CAS No.: 1558166-36-1
M. Wt: 197.25 g/mol
InChI Key: SKBZXYOQKVJNML-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is an organic compound that belongs to the class of fluorinated amines It features a fluorine atom and a methoxyphenyl group attached to a butan-1-amine backbone

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-(4-methoxyphenyl)butan-1-amine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between this compound and biomolecules can be studied using techniques such as enzyme assays and protein binding studies .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. The effects of this compound on cells can be investigated using cell culture experiments and molecular biology techniques .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound may bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound may also result in changes in cellular function, such as alterations in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound may cause cellular toxicity or organ damage. The dosage effects of this compound can be studied using animal experiments and dose-response studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It may be metabolized by specific enzymes, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound can be studied using techniques such as mass spectrometry and metabolic profiling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound may be transported across cell membranes by active or passive transport mechanisms. Once inside the cells, it may bind to specific proteins, influencing its localization and accumulation. The transport and distribution of this compound can be studied using techniques such as fluorescence microscopy and radiolabeling .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The subcellular localization of this compound can be studied using techniques such as immunofluorescence and subcellular fractionation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs a palladium catalyst and an organoboron reagent to form the desired carbon-carbon bond.

Another approach involves the direct fluorination of a suitable precursor using electrophilic fluorinating agents such as Selectfluor

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors can further enhance the production process by providing better control over reaction parameters and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Fluoro-2-(4-methoxyphenyl)butan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is unique due to the presence of both a fluorine atom and a methoxyphenyl group on the butan-1-amine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-2-(4-methoxyphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-3-11(12,8-13)9-4-6-10(14-2)7-5-9/h4-7H,3,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBZXYOQKVJNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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